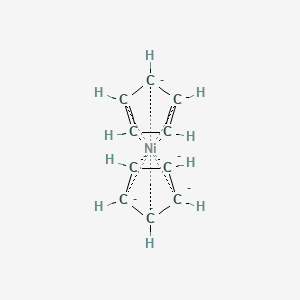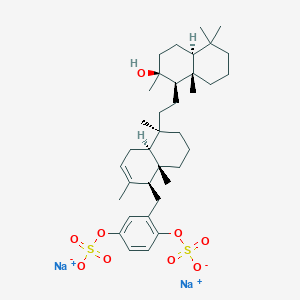
Tefuryltrione
Vue d'ensemble
Description
Tefuryltrione is a herbicide used in paddy fields effective against sulfonylurea-tolerant weeds as well as annual and perennial weeds . It is a beta-triketone that is 2-benzoylcyclohexane-1,3-dione in which the benzoyl group is substituted at positions 2, 3, and 4 by chlorine, (tetrahydrofuran-2-ylmethoxy)methyl, and methylsulfonyl groups, respectively .
Synthesis Analysis
A paper titled “Structural identification and synthesis of main impurities in tefuryltrione” discusses the synthesis of Tefuryltrione . In the preparation of Tefuryltrione, three main impurities over 0.1%(wt) were detected by high-performance liquid chromatography. The structures of impurities were characterized by 1 H NMR and HRMS. Two of those compounds were novel compounds .
Molecular Structure Analysis
Tefuryltrione is a chiral molecule existing in the R- and S-forms. The technical material is an isomeric mixture .
Applications De Recherche Scientifique
Agriculture: Weed Control in Paddy Fields
Tefuryltrione has been registered for use in paddy rice in Korea. It demonstrates high selectivity between rice and weeds such as Eleocharis kuroguwai, offering effective weed control without harming the rice crop . This selectivity is crucial for maintaining crop yields while managing weed populations.
Plant Physiology: Understanding Carotenoid Biosynthesis
As an HPPD inhibitor, Tefuryltrione helps researchers study the carotenoid biosynthesis pathway in plants. By inhibiting this pathway, Tefuryltrione causes plant bleaching, which is useful for studying the physiological effects of carotenoids and their role in plant health .
Environmental Science: Safety and Efficacy Assessment
Environmental impact assessments of Tefuryltrione involve studying its efficacy against target weed species and its safety profile for non-target organisms and ecosystems. This includes evaluating the compound’s biodegradability and potential for bioaccumulation .
Biochemistry: Enzyme Inhibition Studies
Tefuryltrione’s mode of action as an HPPD inhibitor provides a model for studying enzyme inhibition in biochemistry. Researchers can explore how Tefuryltrione binds to the HPPD enzyme and the structural changes that lead to enzyme inhibition .
Crop Science: Development of Herbicide Resistance
The study of Tefuryltrione resistance in weeds contributes to the development of new strategies for managing herbicide resistance in crops. Understanding the mechanisms behind resistance can help in breeding crops that are less susceptible to damage from this herbicide .
Chemical Engineering: Formulation and Delivery Systems
In chemical engineering, Tefuryltrione is studied for the development of advanced formulation and delivery systems. This includes creating stable formulations that enhance the herbicide’s efficacy and reduce environmental impact .
Agricultural Economics: Market Analysis and Adoption
The economic impact of introducing Tefuryltrione into the market is another area of research. Studies focus on the adoption rates among farmers, cost-benefit analyses, and the overall effect on agricultural productivity .
Regulatory Science: Compliance and Risk Assessment
Tefuryltrione is subject to regulatory scrutiny to ensure compliance with safety standards. Research in this field involves risk assessments, studying the compound’s toxicity levels, and ensuring that its use aligns with regulatory guidelines .
Mécanisme D'action
Target of Action
Tefuryltrione, also known as Tefuryltrione [ISO], primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolic pathway and is involved in the biosynthesis of plastoquinones and tocopherols, which are essential for the photosynthetic apparatus and photoprotection in plants .
Mode of Action
Tefuryltrione interacts with its target, HPPD, by inhibiting its activity . The compound forms a bidentate interaction with Fe (II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of tefuryltrione and the conserved Phe409 and Phe452 rings . This suggests that tefuryltrione competes with the substrate, similar to existing HPPD inhibitors .
Biochemical Pathways
By inhibiting HPPD, tefuryltrione disrupts the tyrosine catabolic pathway, leading to a deficiency in plastoquinones and tocopherols . This results in the bleaching of leaves and ultimately, the death of the plant .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound .
Result of Action
The molecular effect of Tefuryltrione’s action is the inhibition of HPPD, which leads to the disruption of essential biochemical pathways in plants . On a cellular level, this results in the bleaching of leaves, indicating a disruption in the photosynthetic process . Ultimately, this leads to the death of the plant .
Action Environment
It’s known that tefuryltrione is used as a herbicide in paddy fields , suggesting that its efficacy and stability are suitable for such environments
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tefuryltrione | |
CAS RN |
473278-76-1 | |
| Record name | Tefuryltrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tefuryltrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEFURYLTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4,7-Bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod](/img/structure/B1250375.png)



![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)


![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)
![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)

